2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine
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Overview
Description
2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a difluoropropanamine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: The starting material, 2-chloro-4-fluorophenol, undergoes halogenation to introduce the chlorine and fluorine atoms onto the phenyl ring.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with a suitable amine, such as 3,3-difluoropropan-1-amine, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A precursor in the synthesis of the target compound.
2-Chloro-4-fluorophenylboronic acid: Another fluorinated compound with different functional groups.
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a thiazole ring instead of the difluoropropanamine moiety.
Uniqueness
2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine is unique due to the combination of chlorine and fluorine atoms on the phenyl ring and the presence of a difluoropropanamine moiety. This unique structure imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine |
InChI |
InChI=1S/C9H9ClF3N/c10-8-3-5(11)1-2-6(8)7(4-14)9(12)13/h1-3,7,9H,4,14H2 |
InChI Key |
OTGIPPQEKDKYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)C(F)F |
Origin of Product |
United States |
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